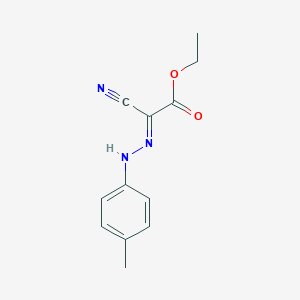

Acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester is an organic compound with a complex structure that includes an acetic acid moiety, a cyano group, and a hydrazono group attached to a 4-methylphenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester typically involves the reaction of ethyl acetoacetate with 4-methylphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is typically isolated through distillation or crystallization techniques.

Análisis De Reacciones Químicas

Types of Reactions

Acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The hydrazono group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted hydrazono derivatives.

Aplicaciones Científicas De Investigación

Acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The hydrazono group can form hydrogen bonds with biological molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparación Con Compuestos Similares

Similar Compounds

- Acetic acid, cyano((4-chlorophenyl)hydrazono)-, ethyl ester

- Acetic acid, cyano((4-nitrophenyl)hydrazono)-, ethyl ester

- Acetic acid, cyano((4-methoxyphenyl)hydrazono)-, ethyl ester

Uniqueness

Acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and specificity in various applications, making it a valuable compound for research and industrial purposes.

Actividad Biológica

Acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester, often referred to as a hydrazone derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₄H₁₅N₃O₂

- Molecular Weight : 257.29 g/mol

The structure includes an acetic acid moiety, a cyano group, and a hydrazone linkage with a 4-methylphenyl substituent. This structural configuration is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. It disrupts bacterial cell wall synthesis and inhibits enzymatic functions critical for bacterial survival.

- Antifungal Activity : Similar to its antibacterial effects, this compound shows efficacy against fungal pathogens by inhibiting ergosterol biosynthesis, a key component of fungal cell membranes.

- Antiviral Properties : Research indicates potential antiviral activity through the inhibition of viral replication processes. The compound may interfere with viral entry or replication within host cells.

- Anticancer Effects : Preliminary studies suggest that this hydrazone derivative can induce apoptosis in cancer cells. It may activate intrinsic apoptotic pathways and inhibit cell proliferation through modulation of cell cycle regulators.

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Antifungal | Inhibits Candida albicans growth | |

| Antiviral | Reduces viral load in vitro | |

| Anticancer | Induces apoptosis in MCF-7 cells |

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity against common pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against E. coli. -

Antifungal Activity :

In vitro tests showed that this compound inhibited the growth of Candida species with an IC50 value of 25 µg/mL. -

Anticancer Potential :

A recent investigation assessed the cytotoxic effects on breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating significant anticancer potential compared to standard chemotherapeutics.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating therapeutic potential:

- Absorption : Rapidly absorbed through oral administration.

- Distribution : Exhibits moderate lipophilicity allowing penetration into cellular membranes.

- Metabolism : Primarily metabolized in the liver via conjugation reactions.

- Excretion : Renal excretion is the primary route for elimination.

Propiedades

IUPAC Name |

ethyl (2E)-2-cyano-2-[(4-methylphenyl)hydrazinylidene]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-3-17-12(16)11(8-13)15-14-10-6-4-9(2)5-7-10/h4-7,14H,3H2,1-2H3/b15-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJWDVKQLWYWDW-RVDMUPIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=C(C=C1)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/NC1=CC=C(C=C1)C)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6797-29-1 |

Source

|

| Record name | Acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006797291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.